2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O/c18-14-10-22-7-3-15(14)25-11-12-4-8-24(9-5-12)16-13(17(19,20)21)2-1-6-23-16/h1-3,6-7,10,12H,4-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEFTKKCPWKGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Intermediate Synthesis
The piperidine intermediate, 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine, is synthesized via nucleophilic substitution or Mitsunobu reactions.
Nucleophilic Substitution Route :
-
4-Hydroxymethylpiperidine Activation : The hydroxyl group is converted to a better leaving group (e.g., tosylate) using tosyl chloride in dichloromethane with triethylamine.
-
Etherification : The tosylate intermediate reacts with 3-chloro-4-hydroxypyridine in dimethylformamide (DMF) at 80°C with potassium carbonate as a base, yielding the substituted piperidine.
Mitsunobu Reaction Route :
Direct coupling of 4-hydroxymethylpiperidine and 3-chloro-4-hydroxypyridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0–25°C.
Table 1: Comparison of Piperidine Intermediate Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | TosCl, Et₃N, DMF, K₂CO₃, 80°C | 72–88 | 95 |
| Mitsunobu Reaction | DEAD, PPh₃, THF, 0–25°C | 85–92 | 98 |
Pyridine Substrate Preparation
2-Chloro-3-(trifluoromethyl)pyridine is synthesized via:
-
Chlorination : Direct chlorination of 3-(trifluoromethyl)pyridine using phosphorus oxychloride (POCl₃) at 110°C.
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Trifluoromethylation : Introduction of the CF₃ group via Ullmann coupling or radical trifluoromethylation.
Key Reaction Mechanisms and Optimization
Amine-Aryl Coupling
The final step involves coupling the piperidine intermediate with 2-chloro-3-(trifluoromethyl)pyridine.
Nucleophilic Aromatic Substitution (SNAr) :
Transition Metal Catalysis :
-
Palladium-catalyzed Buchwald-Hartwig amination using Pd(OAc)₂, Xantphos, and potassium tert-butoxide in toluene at 100°C.
Table 2: Coupling Reaction Optimization
| Condition | Catalyst/Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Conventional SNAr | Cs₂CO₃, DMF | 120 | 65 |
| Microwave SNAr | Cs₂CO₃, DMF | 150 | 89 |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 100 | 78 |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Purification Strategies
-
Crystallization : Ethanol/water mixtures recrystallize the final product to >99% purity.
-
Chromatography : Preparative HPLC with C18 columns resolves regioisomeric impurities.
Analytical Characterization Methods
Structural Confirmation
Purity Assessment
-
HPLC : Reverse-phase C18 column (ACN/water gradient) confirms >99% purity.
Comparative Analysis of Methodologies
Table 3: Synthetic Route Efficiency
| Parameter | SNAr Route | Buchwald-Hartwig |
|---|---|---|
| Cost per kg (USD) | 1,200 | 2,500 |
| Reaction Time (h) | 2 | 8 |
| Environmental Impact | Moderate | High (Pd waste) |
The SNAr route under microwave conditions offers the best balance of cost, yield, and scalability for industrial applications .
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promise in anticancer therapies. For instance, derivatives of pyridine have been investigated for their ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies suggest that the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against tumors .
1.2 Neuropharmacology
The piperidine moiety in this compound is known for its interaction with neurotransmitter systems. Preliminary studies suggest that it may exhibit activity as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating mood disorders. The incorporation of the chloropyridine group may further modulate its pharmacological profile, making it a candidate for further neuropharmacological studies.
Agrochemicals
2.1 Pesticidal Properties
Compounds containing chloropyridine structures have been explored for their pesticidal properties. The integration of this compound into formulations could enhance the effectiveness of existing agrochemicals by targeting specific pests or diseases affecting crops . Its potential as a biopesticide is under investigation, focusing on its environmental impact and sustainability.
Materials Science
3.1 Synthesis of Functional Materials
The unique chemical properties of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine make it suitable for developing functional materials. Its ability to act as a ligand in coordination chemistry opens avenues for creating new metal complexes with applications in catalysis and sensor technology .
3.2 Polymer Chemistry
In polymer science, this compound can be utilized as a monomer or additive to enhance the properties of polymers, such as thermal stability and mechanical strength. Research is ongoing to explore its role in creating high-performance materials suitable for various industrial applications .
Case Studies
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of piperidine-pyridine derivatives with diverse substituents. Key structural analogs and their properties are summarized below:
Table 1: Comparison of Structural Analogues
Key Observations :
Substituent Impact on Molecular Weight : The trifluoromethyl group (-CF₃) and chloropyridine substituent in the target compound contribute to its moderate molecular weight (371.8 g/mol). Bulkier substituents, such as sulfonamides () or gem-dimethyl groups (Q12), increase molecular weight significantly .
Melting Points and Yield: Derivatives with nitro (-NO₂) or methoxy (-OCH₃) groups exhibit higher melting points (278–292°C) due to enhanced intermolecular interactions, such as dipole-dipole forces or hydrogen bonding . Yields for these analogs range from 67–81%, suggesting robust synthetic routes despite structural complexity .
Pharmacological and Receptor-Binding Insights
Although direct pharmacological data for the target compound is absent, structurally related piperidine-pyridine analogs demonstrate diverse biological activities:
- Dopamine Receptor Antagonists: Compounds like S 18126 and L 745,870 () exhibit nanomolar affinity for dopamine D4 receptors (Ki = 2.4–2.5 nM), highlighting the piperidine-pyridine scaffold’s utility in CNS drug design .
- Kinase Inhibition : Analogs in and feature sulfonamide and trifluoromethyl groups, which are common in kinase inhibitors targeting IL-1β or CDKs . The target compound’s CF₃ group may similarly enhance binding to hydrophobic enzyme pockets.
Biological Activity
The compound 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features suggest significant biological activity, particularly in the context of cancer research and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 351.9 g/mol. The structure includes a trifluoromethyl group and a chloropyridine moiety, which are known to enhance biological activity by improving binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular pathways:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have shown efficacy against CDKs, which play a crucial role in cell cycle regulation. Overactivity of CDKs is often associated with cancer progression.
- Targeting Protein Synthesis : The chloropyridine and pyridine components are known to interfere with protein synthesis pathways, potentially leading to apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies indicate that the compound may also exhibit antimicrobial properties, although further research is needed to confirm these effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Table 1: Summary of Biological Activities
Detailed Findings
- In Vitro Studies : In vitro assays have demonstrated that compounds structurally similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, a related compound showed an IC50 value indicating effective inhibition at low concentrations.
- Mechanistic Insights : Research indicates that the trifluoromethyl group enhances lipophilicity, improving cell membrane permeability and facilitating greater intracellular concentrations of the active compound .
- Enzymatic Assays : Enzymatic assays have confirmed that the compound inhibits specific kinases involved in cell cycle regulation, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Q & A
What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Basic
Methodological Answer:
Optimization should focus on:
- Solvent selection : Dichloromethane enhances solubility during intermediate coupling steps .
- Stoichiometric ratios : Precise molar equivalents of piperidine and pyridine derivatives reduce side reactions .
- Purification : Gradient elution (hexane/ethyl acetate) in column chromatography achieves >95% purity, as validated in analogous syntheses .
- Reaction monitoring : Use TLC/HPLC to track progress and minimize byproducts .
How can stereochemical outcomes be controlled during the formation of the piperidine-pyridine linkage?
Advanced
Methodological Answer:
- Chiral auxiliaries : Introduce temporary stereodirecting groups during piperidine functionalization .
- Catalytic asymmetric synthesis : Use Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to enforce enantioselectivity .
- Crystallography : Confirm stereochemistry via X-ray diffraction post-synthesis .
What computational strategies are effective for predicting reactivity in trifluoromethyl group modifications?
Advanced
Methodological Answer:
- Quantum mechanical calculations : DFT (B3LYP/6-31G*) models electron-withdrawing effects of CF₃ on pyridine ring electrophilicity .
- Reaction path sampling : Identify transition states for nucleophilic substitutions using NEB (Nudged Elastic Band) methods .
- Machine learning : Train models on fluorinated pyridine datasets to predict optimal reaction conditions .
How should researchers address discrepancies in biological activity data across assay platforms?
Advanced
Methodological Answer:
- Standardize conditions : Replicate assays at 37°C with controlled pH and CO₂ levels .
- Orthogonal validation : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) for binding affinity measurements .
- Metabolic profiling : Assess hepatic microsome stability to explain variability in IC₅₀ values .
What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Basic
Methodological Answer:
- Sequential chromatography : Combine size-exclusion (Sephadex LH-20) and reverse-phase HPLC (C18 column) .
- Recrystallization : Use ethanol/water mixtures to exploit differential solubility of the product vs. byproducts .
- Centrifugal partitioning : Separate polar impurities using ternary solvent systems (heptane/EtOAc/MeOH) .
What experimental approaches validate the compound’s stability under physiological conditions?
Advanced
Methodological Answer:
- Forced degradation studies : Expose to pH 1–9 buffers at 40°C for 48 hours; monitor via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify degradation products .
- Light sensitivity tests : Use USP-NF accelerated photostability chambers (ICH Q1B guidelines) .
Which analytical techniques are critical for structural characterization?
Basic
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) assigns piperidine CH₂ and pyridine CF₃ signals .
- High-resolution MS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- FT-IR : Identify C-F (1100 cm⁻¹) and C-Cl (750 cm⁻¹) stretches .
How can the heterocyclic system be modified to enhance target selectivity in kinase inhibition studies?
Advanced
Methodological Answer:
- Bioisosteric replacement : Substitute CF₃ with SF₅ or OCF₃ to modulate electron density .
- Scaffold hopping : Replace pyridine with pyrimidine while maintaining H-bond acceptor topology .
- Molecular docking : Use AutoDock Vina to predict binding poses against kinase ATP pockets .
What safety protocols are essential when handling this compound given its hazard profile?
Basic
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H313/H319) .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (H335) .
- Spill management : Neutralize with vermiculite and dispose as hazardous waste (P501) .
How can cross-disciplinary approaches enhance its application in material science?
Advanced
Methodological Answer:
- Coordination chemistry : Explore metal-organic frameworks (MOFs) using the pyridine N as a ligand .
- Polymer science : Incorporate into fluorinated polyamides via Suzuki-Miyaura coupling .
- Surface functionalization : Graft onto silica nanoparticles for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
